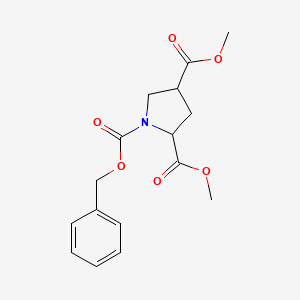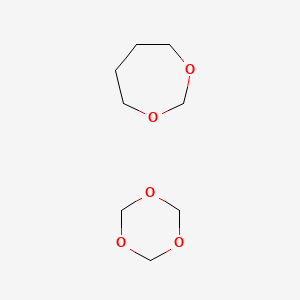![molecular formula C26H40O3 B12105970 5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inecalcitol is a synthetic analogue of calcitriol, the naturally active metabolite of vitamin D. It is primarily investigated for its potential use in treating prostate cancer, psoriasis, and hyperparathyroidism . Inecalcitol activates the vitamin D receptor, which plays a crucial role in regulating calcium absorption, storage in bones, and excretion by the kidneys .
準備方法
Inecalcitol is synthesized through a series of chemical reactions starting from commercially available precursors. The synthetic route involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The final product is obtained through purification processes such as crystallization or chromatography . Industrial production methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Inecalcitol undergoes various chemical reactions, including:
Oxidation: Inecalcitol can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can modify the functional groups in inecalcitol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Inecalcitol can undergo substitution reactions where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学的研究の応用
Inecalcitol has a wide range of scientific research applications:
Chemistry: Inecalcitol is used as a model compound to study the behavior of vitamin D analogues in various chemical reactions.
Biology: Researchers investigate the effects of inecalcitol on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: Inecalcitol is being studied for its potential therapeutic effects in treating prostate cancer, psoriasis, and hyperparathyroidism.
作用機序
Inecalcitol exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium homeostasis and cell proliferation. The binding of inecalcitol to the vitamin D receptor enhances the receptor’s ability to recruit coactivators, leading to increased transcriptional activity . This mechanism is similar to that of calcitriol but with higher potency and lower hypercalcemic activity .
類似化合物との比較
Inecalcitol is compared with other vitamin D analogues, such as calcitriol and alfacalcidol. While all these compounds activate the vitamin D receptor, inecalcitol has unique properties that make it more suitable for certain therapeutic applications:
Calcitriol: The naturally active form of vitamin D, but with higher hypercalcemic activity compared to inecalcitol.
Alfacalcidol: A prodrug that is converted to calcitriol in the body, with similar effects but different pharmacokinetics.
Inecalcitol’s lower hypercalcemic activity and higher antiproliferative effects make it a promising candidate for treating conditions like prostate cancer and psoriasis .
特性
分子式 |
C26H40O3 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
InChI |
InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b19-9?,20-10+ |
InChIキー |
HHGRMHMXKPQNGF-GIGQHJLASA-N |
異性体SMILES |
CC(CC#CC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C3CC(CC(C3)O)O)C |
正規SMILES |
CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)



![6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)

